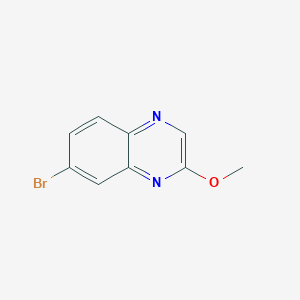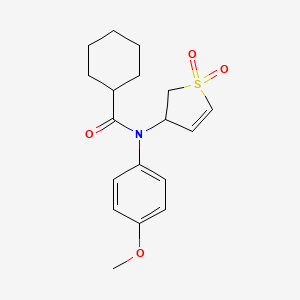
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with aryl substituents such as phenyl, chlorophenyl, tolyl, methoxyphenyl, and naphthalen-1yl, has been successfully achieved. These compounds were synthesized and subsequently characterized using various analytical techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, the synthesis of N-(R-carbamothioyl)cyclohexanecarboxamides with different R groups, including diethyl, di-n-propyl, di-n-butyl, diphenyl, and morpholine-4, was reported. Their corresponding Ni(II) and Cu(II) complexes were also synthesized and characterized using elemental analyses, FT-IR, and NMR methods .
Molecular Structure Analysis
The molecular structure of one of the synthesized compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was elucidated using single crystal X-ray diffraction. This compound crystallizes in the triclinic space group Pī with a chair conformation for the cyclohexane ring. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring . Another compound, N-(diethylcarbamothioyl)cyclohexanecarboxamide, crystallizes in the orthorhombic space group P212121 and exhibits a twisted conformation around the thiocarbonyl and carbonyl moieties. The cyclohexane ring also adopts a chair conformation in this structure .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and conformation have been discussed in the molecular structure analysis. The chemical properties, including the delocalization of π electrons over the C–N bonds in the N-(diethylcarbamothioyl)cyclohexanecarboxamide, indicate a degree of resonance stabilization in the molecule. The chair conformation of the cyclohexane ring is a recurring feature, contributing to the stability of these compounds .
Relevant Case Studies
The papers do not provide specific case studies related to the application or further chemical reactions of the synthesized compounds. However, the detailed characterization and structural analysis of these compounds lay the groundwork for future research into their potential applications and reactivity .
Scientific Research Applications
Synthesis and Characterization
A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 4-methoxyphenyl substituents, were synthesized and characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The cyclohexane ring of these compounds typically adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonding (Özer et al., 2009). Similarly, the synthesis of cyclic dipeptidyl ureas, potentially involving similar intermediates or reaction conditions, demonstrates the versatility of cyclohexanecarboxamide derivatives in creating new classes of compounds (Sañudo et al., 2006).
Material Science Applications
Polyamides containing the cyclohexane structure, synthesized from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane and various dicarboxylic acids, showcased remarkable solubility in polar aprotic solvents and excellent thermal stability. These materials could form transparent, flexible, and tough films, indicating their potential for high-performance polymer applications (Hsiao et al., 1999).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, which include cyclohexene derivatives similar in structural motif to the query compound, were determined to adopt specific conformations that may contribute to their biological activity. This highlights the potential of cyclohexanecarboxamide derivatives in medicinal chemistry applications beyond the scope of this inquiry (Kubicki et al., 2000).
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-23-17-9-7-15(8-10-17)19(16-11-12-24(21,22)13-16)18(20)14-5-3-2-4-6-14/h7-12,14,16H,2-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGHWVSIFHRIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)
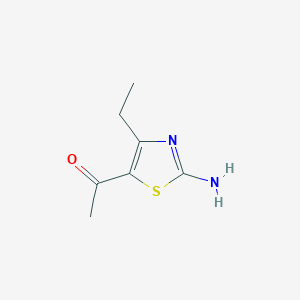


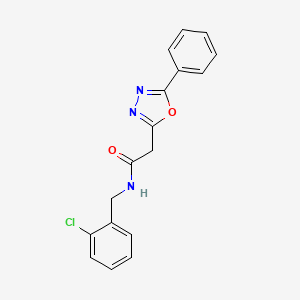
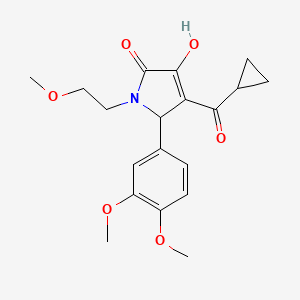
![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)
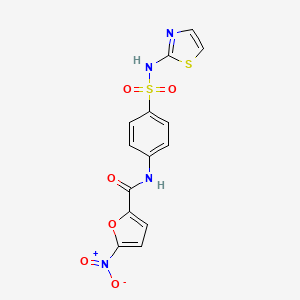
![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)
![3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2540742.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)

